Mebicar

Catalog No.
S560436
CAS No.
10095-06-4
M.F
C8H14N4O2
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebicar

CAS Number

10095-06-4

Product Name

Mebicar

IUPAC Name

1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3

InChI Key

XIUUSFJTJXFNGH-UHFFFAOYSA-N

SMILES

CN1C2C(N(C1=O)C)N(C(=O)N2C)C

Synonyms

2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo-(3.3.0)-octan-3,7-dione, Adaptol, mebicar, mebikar

Canonical SMILES

CN1C2C(N(C1=O)C)N(C(=O)N2C)C

Mebicar, also known as tetramethylglycoluril or temgicoluril, is an anxiolytic medication primarily used in Latvia and Russia. It is a non-benzodiazepine compound that acts on various neurotransmitter systems in the brain, particularly gamma-aminobutyric acid, serotonin, and norepinephrine. Unlike traditional anxiolytics, Mebicar does not cause sedation or impair motor function, making it suitable for use without disrupting daily activities .

Mebicar's chemical formula is C8H14N4O2C_8H_{14}N_4O_2, with a molar mass of approximately 198.226 g/mol. The compound is stable and does not react with acids, alkalis, oxidants, or reducing agents. Its synthesis involves the condensation of N,N-dimethylurea with glyoxal under mild conditions, typically using phosphoric acid as a catalyst. This reaction yields Mebicar in a straightforward manner, allowing for efficient production .

Mebicar exhibits significant anxiolytic properties by modulating neurotransmitter levels in the brain. It enhances serotonin levels while decreasing norepinephrine without affecting dopaminergic or cholinergic systems. This unique mechanism contributes to its effectiveness in treating anxiety disorders without the side effects commonly associated with benzodiazepines, such as sedation and dependency . Additionally, Mebicar has been reported to assist in smoking cessation and alleviate symptoms of attention deficit hyperactivity disorder .

The synthesis of Mebicar can be achieved through the following steps:

  • Reactants: Combine N,N-dimethylurea and glyoxal.
  • Catalyst: Add a catalytic amount of phosphoric acid anhydride.
  • Conditions: Conduct the reaction in an aqueous solution at room temperature.
  • Isolation: After sufficient reaction time, isolate Mebicar by filtration.

This method allows for the reuse of the filtrate by adding more reactants for subsequent batches, optimizing yield and efficiency .

Mebicar is primarily indicated for:

  • Treatment of anxiety disorders
  • Management of panic attacks
  • Alleviation of emotional tension and irritability
  • Support during smoking cessation efforts

Due to its non-sedative nature, it can be administered without impairing cognitive functions or motor skills .

Mebicar may interact with other central nervous system depressants, increasing the risk of sedation and respiratory depression when combined with substances such as ethanol, benzodiazepines, and certain analgesics like alfentanil. Caution is advised when prescribing Mebicar alongside these medications to avoid potential adverse effects .

Mebicar shares structural and functional similarities with several other compounds used for anxiety treatment. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
BenzodiazepinesVaried structures (e.g., diazepam)Sedative effects; risk of dependence
BuspironeC21H31N5O2SNon-benzodiazepine; primarily acts on serotonin
GabapentinC9H17NO2Primarily used for neuropathic pain; anxiolytic effects are secondary
HomotaurineC4H9NO4SSimilar to Mebicar; used in Alzheimer's treatment
Adaptol (another name)C8H14N4O2Structurally identical; marketed under different names

Mebicar's primary distinction lies in its non-sedative profile and broader applicability in treating anxiety without the common side effects associated with benzodiazepines .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

198.11167570 g/mol

Monoisotopic Mass

198.11167570 g/mol

Heavy Atom Count

14

UNII

55FE6NPG89

MeSH Pharmacological Classification

Analgesics

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX21 - Tetramethylglycoluril

Other CAS

10095-06-4

Wikipedia

Temgicoluril

Dates

Modify: 2023-08-15

Explore Compound Types